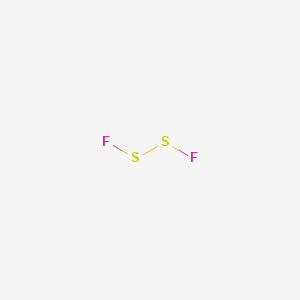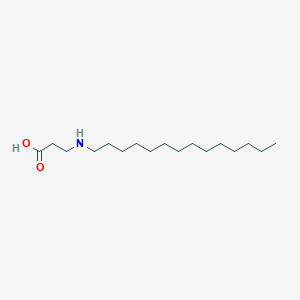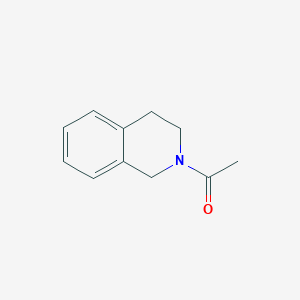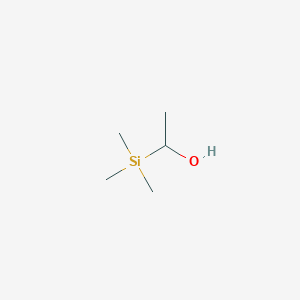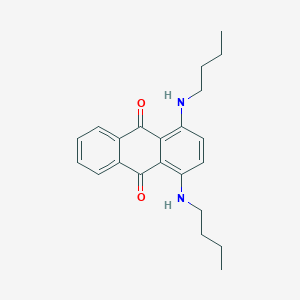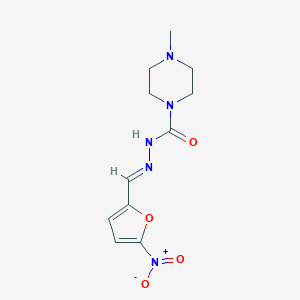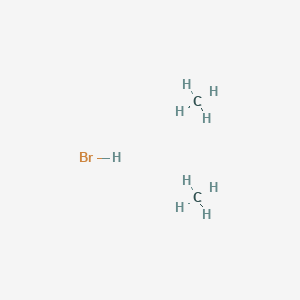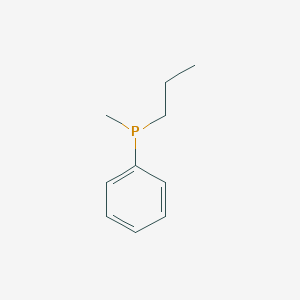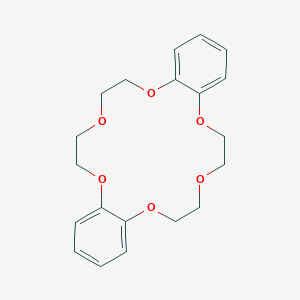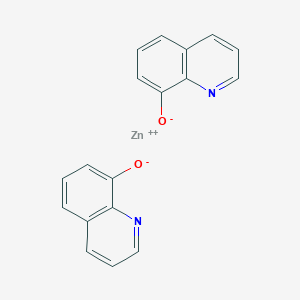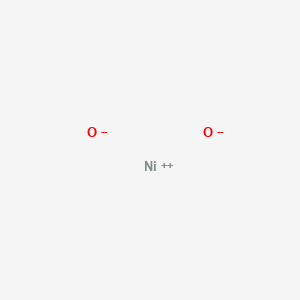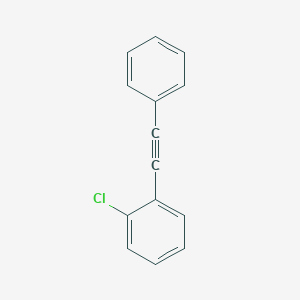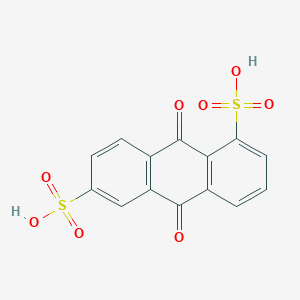
9,10-dioxoanthracene-1,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
9,10-Dihydro-9,10-dioxoanth
Propriétés
Numéro CAS |
14486-58-9 |
|---|---|
Formule moléculaire |
C14H8O8S2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
| 14486-58-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
